![molecular formula C15H19F6N3S B12515387 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is a synthetic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl groups, a dimethylamino group, and a thiourea moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1-(dimethylamino)-2-methylpropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its ability to modulate biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes, inhibiting their activity and modulating various biochemical processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)cyclohexyl]thiourea
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)ethyl]thiourea
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)propyl]thiourea
Uniqueness
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both trifluoromethyl and dimethylamino groups enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19F6N3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea |
InChI |
InChI=1S/C15H19F6N3S/c1-8(2)12(24(3)4)23-13(25)22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h5-8,12H,1-4H3,(H2,22,23,25) |
InChI Key |
DOMOYTICELDRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


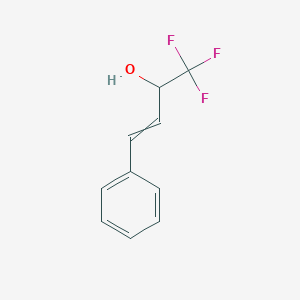
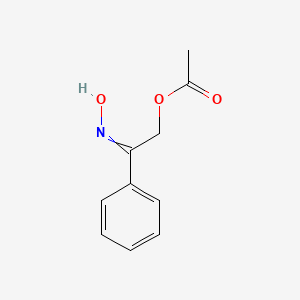
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
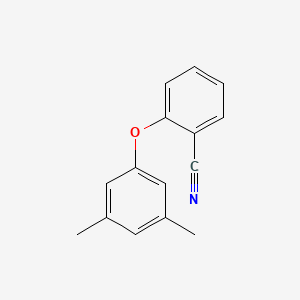
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
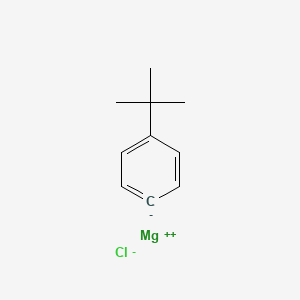
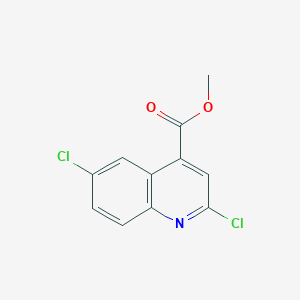
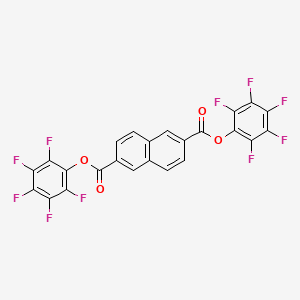
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
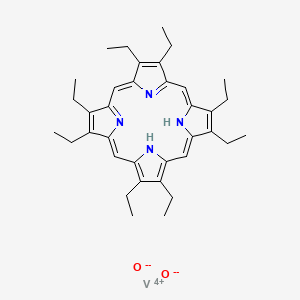
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

